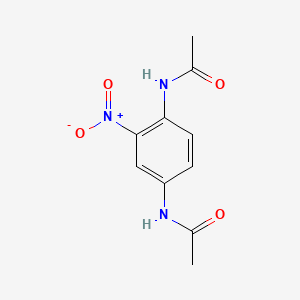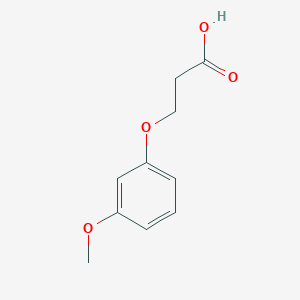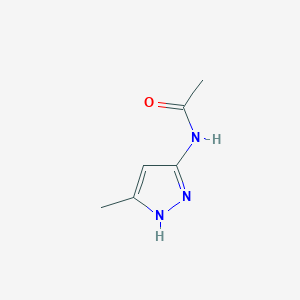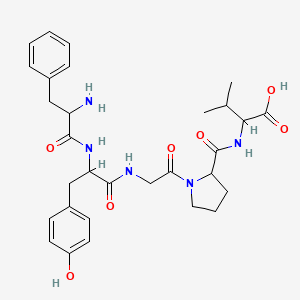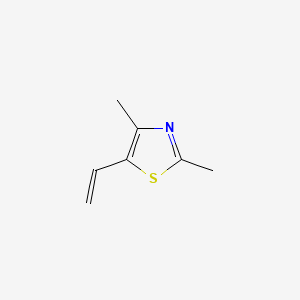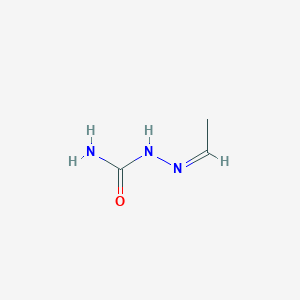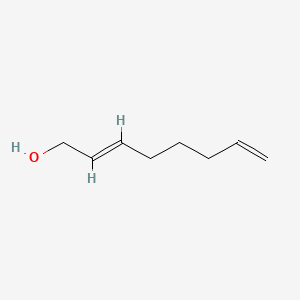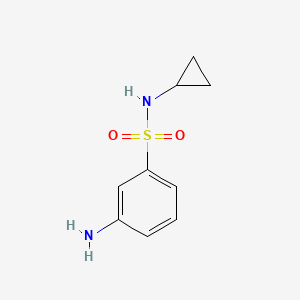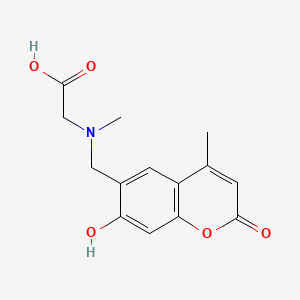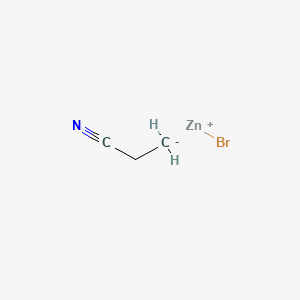
Bromzink(1+);Propanonitril
Übersicht
Beschreibung
Bromozinc(1+);propanenitrile is a chemical compound with the molecular formula C3H4BrNZn. It is a versatile reagent used in various organic synthesis reactions. The compound is known for its ability to participate in cross-coupling reactions, making it valuable in the field of synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
Bromozinc(1+);propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: Bromozinc(1+);propanenitrile is used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
Mode of Action
The reaction of alkyl 2-(bromozinc)acylates, obtained from ethyl bromoacetate (or butyl 2-bromobutanoate, or butyl 2-bromo-2-methylpropanoate) under the action of zinc, with N-chloro- or N-bromodiethylamine in tetrahydrofuran at 20–25°C under argon for 2 h resulted in the formation of diethyl succinate (or dibutyl 2,3-diethyl succinate, or dibutyl tetramethyl succinate) and diethylamine . An anion-radical reaction mechanism was proposed .
Result of Action
The reaction of alkyl 2-(bromozinc)acylates with N-chloro- or N-bromodiethylamine results in the formation of diethyl succinate and diethylamine . This suggests that Bromozinc(1+);propanenitrile may play a role in these chemical reactions.
Action Environment
The action of Bromozinc(1+);propanenitrile is influenced by environmental factors such as temperature and the presence of argon . The reaction takes place in tetrahydrofuran at 20–25°C under argon .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromozinc(1+);propanenitrile can be synthesized through the reaction of zinc with bromopropanenitrile under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of Bromozinc(1+);propanenitrile involves the large-scale reaction of zinc dust with bromopropanenitrile in the presence of a catalyst. The reaction is conducted in a reactor equipped with temperature and pressure control to ensure optimal yield and purity of the product.
Types of Reactions:
Oxidation: Bromozinc(1+);propanenitrile can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form zinc and propanenitrile.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium cyanide (KCN) are employed.
Major Products Formed:
Oxidation: Oxidized derivatives of propanenitrile.
Reduction: Zinc metal and propanenitrile.
Substitution: Various substituted nitriles depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Bromozinc(1+);butanenitrile
- Bromozinc(1+);pentanenitrile
- Bromozinc(1+);hexanenitrile
Comparison: Bromozinc(1+);propanenitrile is unique due to its specific chain length and reactivity. Compared to its analogs with longer carbon chains, it offers different reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where precise control over the reaction outcome is required.
Eigenschaften
IUPAC Name |
bromozinc(1+);propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREYONULNRWHIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC#N.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrNZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399399 | |
| Record name | 2-Cyanoethylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312624-26-3 | |
| Record name | 2-Cyanoethylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



